molecular formula C17H11ClN2O5S2 B14795040 (5Z)-3-(3-chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14795040
M. Wt: 422.9 g/mol
InChI Key: PVXVYUCGACTAGE-AUWJEWJLSA-N
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Description

The compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a benzylidene substituent at position 5 and a 3-chlorophenyl group at position 2. Its unique structural features include:

  • Z-configuration at the C5 benzylidene double bond, influencing spatial arrangement and intermolecular interactions .
  • 4-Hydroxy-3-methoxy-5-nitrobenzylidene substituent, introducing electron-withdrawing (nitro) and electron-donating (hydroxy, methoxy) groups. This combination may enhance redox activity or binding affinity in biological systems.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with derivatives studied for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

Molecular Formula

C17H11ClN2O5S2

Molecular Weight

422.9 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11ClN2O5S2/c1-25-13-6-9(5-12(15(13)21)20(23)24)7-14-16(22)19(17(26)27-14)11-4-2-3-10(18)8-11/h2-8,21H,1H3/b14-7-

InChI Key

PVXVYUCGACTAGE-AUWJEWJLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Substituents and Properties of Selected Thiazolidinones
Compound Name C5 Substituent C3 Substituent Melting Point (°C) Synthesis Yield (%) Key References
Target Compound 4-OH-3-OMe-5-NO₂-benzylidene 3-Cl-phenyl N/A N/A -
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one 4-OH-3-OMe-benzylidene Morpholine 251–253 88
(5Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one 3-OH-4-OMe-benzylidene Morpholine 256–258 86
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 2-OH-benzylidene H (unsubstituted) N/A N/A
(5Z)-3-(4-Chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one Furyl-propenylidene 4-Cl-phenyl N/A N/A

Key Observations :

  • Electron-withdrawing groups (NO₂) in the target compound may reduce solubility compared to hydroxy/methoxy analogues but enhance stability in oxidative environments .
  • Furyl-propenylidene substituents (e.g., ) introduce conjugated π-systems, which could enhance UV absorption or fluorescence properties compared to the nitro-aromatic system in the target.

Structural and Stereochemical Considerations

  • Z-configuration: Ensures planar alignment of the benzylidene moiety with the thiazolidinone ring, optimizing π-π stacking in protein binding pockets .

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